molecular formula C7H3F2N B042561 2,4-Difluorobenzonitrile CAS No. 3939-09-1

2,4-Difluorobenzonitrile

Cat. No. B042561
CAS RN: 3939-09-1
M. Wt: 139.1 g/mol
InChI Key: LJFDXXUKKMEQKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-difluorobenzonitrile can involve halogen-exchange fluorination, where 3,4-dichlorobenzonitrile reacts with spray-dried potassium fluoride in the presence of tetraphenylphosphonium bromide in refluxing 1,3-dimethylimidazolidine-2-one. This method has been shown to produce this compound effectively, alongside other fluorobenzonitriles, through a key intermediate of 4-chloro-3-fluorobenzonitrile (Suzuki & Kimura, 1991).

Molecular Structure Analysis

Investigation into the molecular structure of this compound, as well as other mono-, di-, and pentafluorobenzonitriles, using Fourier transform microwave (FTMW) spectroscopy has provided insights into the effects of fluorination on the benzonitrile backbone. This analysis helps in understanding the geometrical changes and electronic structure variations brought about by fluorine substitutions (Kamaee et al., 2015).

Chemical Reactions and Properties

This compound serves as a precursor in numerous chemical reactions, contributing to the synthesis of complex molecules. For example, its reactivity with phenoxides under certain conditions can lead to the formation of xanthone-iminium triflates, showcasing its versatility in organic synthesis (Colquhoun et al., 2001).

Physical Properties Analysis

The physical properties of this compound and related compounds have been extensively studied. The investigation of structural trends through FTMW spectroscopy not only reveals the molecular geometry but also provides valuable data on the physical characteristics that influence the compound's behavior in various conditions and applications (Kamaee et al., 2015).

Chemical Properties Analysis

This compound's chemical properties, including its reactivity and interactions with other chemical species, are crucial for its application in synthesis processes. Its role in facilitating the formation of complex molecules, as demonstrated in the synthesis of xanthone derivatives, highlights its importance in chemical research and industrial applications (Colquhoun et al., 2001).

Scientific Research Applications

  • Synthesis of Selective Herbicides : It serves as an important intermediate in the synthetic route for selective herbicides like cyhalofop butyl, through processes like amidation, dehydration, and fluorination (Cheng, 2006).

  • Improved Synthesis Methods : New methods for synthesizing 2,4-Difluorobenzonitrile offer high yield and effective management of challenges like cooking, polymerization, and darkening (Zhang, 2012).

  • Creation of Novel Compounds : It participates in nucleophilic substitution reactions with different nucleophiles, leading to novel fluorine-containing nitrogen and sulfur compounds (Lin et al., 1991).

  • Thermodynamic Properties Study : Its vibrational spectra and normal coordinate analysis reveal thermodynamic properties in the 200-1000 K range (Rastogi et al., 2010).

  • Microwave Spectroscopy : The microwave spectrum of this compound shows a distorted benzene ring, providing insights into rotational and centrifugal distortion constants (Sharma & Doraiswamy, 1996).

  • Direct Synthesis of Diaminoquinazolines : It is used in the direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles, yielding excellent results even with electron-donating groups at position six (Hynes et al., 1988).

  • Potential in Pharmaceuticals and Cosmetics : Multicyclic poly(benzonitrile ether)s based on 1,1,1-tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles show potential for use in various applications, such as pharmaceuticals and cosmetics (Kricheldorf et al., 2005).

Safety and Hazards

2,4-Difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFDXXUKKMEQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192582
Record name 2,4-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3939-09-1
Record name 2,4-Difluorobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorobenzonitrile
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Record name 2,4-Difluorobenzonitrile
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Record name 2,4-difluorobenzonitrile
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Record name 2,4-DIFLUOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2,4-difluorobenzonitrile in polymer chemistry?

A: this compound serves as a monomer in the synthesis of poly(benzonitrile ether)s. Its reactivity with bisphenols, such as bisphenol A [] and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) [], in the presence of catalysts like potassium carbonate, leads to the formation of these polymers. Notably, the fluorine atoms' position on the aromatic ring significantly influences the resulting polymer's structure.

Q2: How does the structure of polymers derived from this compound differ from those derived from its isomer, 2,6-difluorobenzonitrile?

A: While both this compound and 2,6-difluorobenzonitrile react with bisphenols to form poly(benzonitrile ether)s, the isomeric difference leads to distinct structural outcomes. Polycondensation with 2,6-difluorobenzonitrile tends to favor the formation of cyclic oligoethers and polyethers [, ]. In contrast, this compound demonstrates a higher propensity to generate multicyclic oligomers and polymers, even when used in excess during polymerization []. This difference arises from the varying steric hindrance and reactivity associated with the fluorine atoms' positions.

Q3: What analytical techniques are used to characterize polymers synthesized with this compound?

A3: Several techniques are employed to characterize these polymers:

  • Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS): This method determines the molecular weight distribution and identifies cyclic and linear species within the polymer sample [, ].
  • Size exclusion chromatography (SEC): SEC provides information about the polymer's molecular weight and polydispersity. Notably, SEC analysis of poly(benzonitrile ether)s synthesized with this compound revealed a tendency towards a bimodal character when larger fractions of cycles were present [].

Q4: How is the structure of this compound itself characterized?

A: The structure of this compound has been elucidated using Fourier transform microwave (FTMW) spectroscopy []. This technique allows for the precise determination of rotational constants, which are then used to derive structural information, such as bond lengths and angles. Additionally, analysis of the (14)N hyperfine structure from the spectroscopic data provides insights into the electronic environment around the nitrogen atom in the molecule [].

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